molecular formula C17H16N2O6S3 B12202409 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12202409
M. Wt: 440.5 g/mol
InChI Key: ULGAIHHKSBGBGE-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (hereafter referred to as Compound A) is a thiazolidinone-based derivative with a Z-configured benzylidene group and a sulfone-functionalized acetamide side chain. Its structure comprises:

  • A 4-oxo-2-thioxothiazolidine core, which is a pharmacophore associated with urease inhibition and anticancer activity .
  • A (1,3-benzodioxol-5-yl)methylidene substituent at position 5, contributing to π-π stacking interactions and enhanced lipophilicity .
  • An N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide side chain, where the sulfone group improves solubility and metabolic stability compared to non-oxidized sulfur analogs .

Synthetic routes for Compound A likely involve condensation of a substituted benzaldehyde with a thiazolidinone precursor, followed by functionalization of the acetamide group via carbodiimide coupling, as described in analogous syntheses .

Properties

Molecular Formula

C17H16N2O6S3

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C17H16N2O6S3/c20-15(18-11-3-4-28(22,23)8-11)7-19-16(21)14(27-17(19)26)6-10-1-2-12-13(5-10)25-9-24-12/h1-2,5-6,11H,3-4,7-9H2,(H,18,20)/b14-6-

InChI Key

ULGAIHHKSBGBGE-NSIKDUERSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions. The final step involves the introduction of the tetrahydrothiophene sulfone group under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibits a range of promising applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, potential therapeutic uses, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazolidinone framework is known for its ability to inhibit various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in animal models. For example, derivatives of thiazolidinones have been observed to decrease leukocyte recruitment during acute peritonitis in mice, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Anticancer Activity

Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells. The specific compound under consideration may also exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a study published in 2021, researchers synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzodioxole moiety enhanced activity against resistant strains .

Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of thiazolidinones demonstrated that the compound significantly reduced edema in rat models of inflammation. This effect was attributed to the inhibition of pro-inflammatory cytokines, providing insights into its mechanism of action .

Study 3: Anticancer Properties

In vitro studies have shown that compounds similar to 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can effectively induce apoptosis in leukemia cell lines. The findings suggest a promising avenue for developing new cancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

  • Lipophilicity : The 1,3-benzodioxole group in Compound A increases logP compared to aliphatic analogs (e.g., butyl-substituted derivatives) .
  • Solubility: The sulfone group in Compound A improves aqueous solubility (predicted logS = -3.2) versus non-sulfonated analogs (logS = -4.5 to -5.1) .
  • Metabolic Stability : Sulfone-containing derivatives exhibit reduced susceptibility to cytochrome P450 oxidation compared to thioether analogs .

Analytical and Structural Characterization

Compound A and its analogs are characterized using:

  • NMR Spectroscopy : Distinct chemical shifts for the benzodioxole protons (δ 6.8–7.1 ppm) and sulfone methylene groups (δ 3.2–3.5 ppm) .
  • X-ray Crystallography : SHELX and WinGX programs confirm the Z-configuration of the benzylidene group and hydrogen-bonding patterns .
  • Mass Spectrometry : ESI-MS data for Compound A show a molecular ion peak at m/z 495.1 (calculated: 495.0) .

Biological Activity

The compound 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a member of the thiazolidinone class and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H15N1O5S2
  • Molecular Weight : 365.42 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features to our target compound. For instance, derivatives of rhodanine and thiazolidinone have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)% Inhibition
Compound AMCF-7 (Breast Cancer)10064.4%
Compound BK562 (Leukemia)14.60-
Compound CMDA-MB231 (Breast Cancer)1.1-

These results indicate that modifications to the thiazolidinone ring can enhance anticancer activity, suggesting that our compound may exhibit similar effects due to its structural characteristics .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Protein Kinases : Compounds similar to our target have been tested against various protein kinases, demonstrating micromolar inhibition. For example, a related compound showed an IC50 value of 0.028 μM against GSK3α/β .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Case Studies

A notable case study involved a series of thiazolidinone derivatives tested for their anticancer properties. The study reported that specific substitutions on the thiazolidinone core led to enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and K562. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Q & A

Q. What protocols ensure ethical and reproducible in vivo evaluation of pharmacological effects?

  • Methodology :
  • Animal Models : Use streptozotocin-induced diabetic mice (Wistar strain) for hypoglycemic studies, with blood glucose monitored at 0, 1, 3, and 6 hours post-administration .
  • Dosing : Administer 10–50 mg/kg orally, dissolved in 0.5% carboxymethyl cellulose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.